2-Fluoro-5-(trifluoromethyl)cinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRFUNTWIUZEA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420680 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247113-91-3 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications
Introduction
2-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a cinnamic acid backbone substituted with both a fluorine atom and a trifluoromethyl (CF3) group, imparts a unique combination of physicochemical properties. The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The electron-withdrawing nature of these groups, coupled with the conjugated system of cinnamic acid, also makes this compound a valuable building block for advanced materials.[4][5]
This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, designed for researchers and professionals in drug discovery and chemical development.
Synthesis of this compound
The most reliable and widely applicable method for synthesizing substituted cinnamic acids, including the title compound, is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base, which is followed by a decarboxylation step.[6][7]
The primary starting material for this synthesis is 2-Fluoro-5-(trifluoromethyl)benzaldehyde , a commercially available reagent. The overall reaction proceeds as follows:
Figure 1: General reaction scheme for the synthesis of this compound via Knoevenagel-Doebner condensation.
Causality Behind Experimental Choices: The Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is preferred for its operational simplicity and high yields. The reaction is typically catalyzed by a mixture of pyridine and a small amount of piperidine.
-
Role of Malonic Acid: Malonic acid serves as the carbanion precursor. Its methylene protons are acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups, facilitating deprotonation.
-
Role of Pyridine: Pyridine functions as both the solvent and a weak base, facilitating the reaction environment.
-
Role of Piperidine: Piperidine, being a stronger base than pyridine, is the active catalyst. It deprotonates malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.[8][9] The subsequent dehydration and decarboxylation are also promoted by the basic conditions, typically yielding the more stable trans (E)-isomer.[7]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (approx. 4-5 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred mixture, add piperidine (0.1 eq) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark solution onto a mixture of crushed ice (approx. 20 g per gram of aldehyde) and concentrated hydrochloric acid (approx. 3 mL per gram of aldehyde).
-
Isolation: A solid precipitate of this compound will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | - |
| Molecular Weight | 234.15 g/mol | [11] |
| CAS Number | 231291-18-2 | [11] |
| Appearance | Expected to be a white to off-white solid | - |
| Melting Point | Not specified. Analog: 2-(Trifluoromethyl)cinnamic acid: 205-207 °C | [4] |
| Analog: 3-(Trifluoromethyl)cinnamic acid: 135-137 °C | ||
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and THF. | - |
Expected Spectral Characteristics
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and trifluoromethyl substituents. The vinylic protons would appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration.[12] A broad singlet for the carboxylic acid proton would be observed far downfield (>12 ppm in DMSO-d₆).[13]
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon (~167 ppm), the carbons of the double bond, and the aromatic carbons. The carbon atoms bonded to fluorine and the trifluoromethyl group would show characteristic C-F couplings.[12]
-
¹⁹F NMR: A spectrum would show two distinct resonances: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C=C stretch (~1630 cm⁻¹), and strong C-F stretching bands (1100-1350 cm⁻¹).
Applications and Scientific Significance
The primary value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.
Role in Drug Discovery
The trifluoromethyl group is a "bioisostere" of a methyl group but with vastly different electronic properties. Its inclusion in a drug candidate can:
-
Increase Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[14]
-
Enhance Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding to hydrophobic pockets in target proteins.[1][2]
-
Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, affecting ionization state and receptor interactions.[3]
This compound serves as a scaffold for creating more complex molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.[4]
Structure-Property-Application Relationship
Caption: Relationship between the structure, properties, and applications of the title compound.
Conclusion
This compound is a strategically important chemical building block. Its synthesis is readily achievable through well-established methods like the Knoevenagel-Doebner condensation. The presence of both a fluoro and a trifluoromethyl group on the cinnamic acid scaffold provides a powerful combination of properties that are highly sought after in modern drug design and materials science. This guide has outlined the core knowledge required for its synthesis and provided insights into the chemical rationale that underscores its value to the scientific community.
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An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for fine-tuning molecular properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the technical intricacies of a particularly compelling building block: 2-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS Number: 247113-91-3 ).
This document serves as a comprehensive resource for researchers, providing critical information on its chemical identity, synthesis, and potential applications. While publicly available data specifically for the 2-Fluoro-5-(trifluoromethyl) isomer is limited, this guide will leverage established principles of organic chemistry and data from closely related fluorinated cinnamic acid analogues to provide robust theoretical and practical insights. We will explore established synthetic routes for cinnamic acids, propose detailed experimental protocols, and discuss the anticipated impact of its unique substitution pattern on its chemical and biological behavior.
Physicochemical Properties and Structural Elucidation
The defining features of this compound are the presence of a fluoro group at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. This substitution pattern is anticipated to significantly modulate the electronic and steric properties of the cinnamic acid core.
| Property | Anticipated Value/Characteristic | Rationale |
| CAS Number | 247113-91-3 | |
| Molecular Formula | C₁₀H₆F₄O₂ | |
| Molecular Weight | 234.15 g/mol | |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | Expected to be elevated | Fluorination often increases melting points due to altered crystal packing forces. For comparison, 3-(Trifluoromethyl)cinnamic acid has a melting point of 135-137 °C. |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The trifluoromethyl group increases lipophilicity, while the carboxylic acid provides some polarity. |
| pKa | Expected to be lower than cinnamic acid (pKa ≈ 4.4) | The electron-withdrawing nature of both the fluoro and trifluoromethyl groups will increase the acidity of the carboxylic acid. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the vinyl protons of the cinnamic acid backbone, with their coupling constant indicating the trans or cis configuration. The aromatic region would display a complex splitting pattern due to the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would appear downfield. The aromatic carbons would show characteristic shifts and C-F couplings.
-
¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom and another for the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C=C stretching from the alkene and aromatic ring, and C-F stretching vibrations.[1]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂ and fragments related to the fluorinated phenyl ring. The mass spectra of fluorocarbons are often distinct from their hydrocarbon counterparts.[2]
Synthesis of this compound: A Practical Guide
The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. Several named reactions can be adapted for the preparation of this compound, with the choice of method often depending on the availability of starting materials and desired scale. The logical starting material for these syntheses is 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
Synthetic Pathways Overview
Caption: Key synthetic strategies for this compound.
Detailed Experimental Protocol: Knoevenagel-Doebner Condensation
This method is often preferred for its milder reaction conditions and generally good yields.[3][4][5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternative Synthetic Routes:
-
Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[7][8][9][10][11] For the synthesis of the target molecule, 2-Fluoro-5-(trifluoromethyl)benzaldehyde would be reacted with acetic anhydride and sodium acetate at elevated temperatures.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction provides a powerful method for C-C bond formation.[12][13][14][15] In this approach, a 2-Fluoro-5-(trifluoromethyl)aryl halide would be coupled with acrylic acid in the presence of a palladium catalyst and a base.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a fluoro and a trifluoromethyl group on the cinnamic acid scaffold makes this compound a highly attractive building block for various applications.
Rationale for Use in Medicinal Chemistry
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[16][17][18][19] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the binding of a molecule to its biological target.[19] Cinnamic acid derivatives themselves are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[20][21]
Potential Biological Targets and Therapeutic Areas:
-
Anticancer Agents: Cinnamic acid derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[22] The presence of the trifluoromethyl group could enhance the potency of these effects.
-
Antimicrobial Agents: The cinnamic acid scaffold is a known pharmacophore for antimicrobial activity.[20][21] Fluorination can further enhance the antimicrobial properties of organic molecules.
-
Neurological Disorders: Certain cinnamic acid derivatives have shown potential in the treatment of neurological disorders.[22]
Workflow for Biological Activity Screening
Caption: A generalized workflow for evaluating the biological activity of the target compound.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Applications in Materials Science
Cinnamic acid and its derivatives are valuable monomers for the synthesis of polymers with applications in photoresists, non-linear optical materials, and other advanced technologies. The introduction of fluorine can enhance the thermal stability, chemical resistance, and optical properties of these materials.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[23][24]
Conclusion
This compound represents a promising and versatile building block for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern is poised to confer advantageous physicochemical and biological properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers embarking on studies involving this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
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A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)cinnamic acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. 2-Fluoro-5-(trifluoromethyl)cinnamic acid stands as a compound of significant interest, embodying a substitution pattern on the cinnamic acid scaffold that is frequently explored for modulating pharmacokinetic and pharmacodynamic properties. While this molecule is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data is notably absent.
This guide, therefore, adopts a predictive and pedagogical approach. As Senior Application Scientists, we often encounter scenarios where we must anticipate the spectral characteristics of a novel compound before its synthesis or analysis. This document serves as an in-depth technical guide to the expected spectroscopic signature of this compound. By leveraging foundational spectroscopic principles and drawing upon empirical data from structurally analogous compounds, we will construct a robust, predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This exercise not only provides a valuable reference for researchers working with this specific molecule but also illustrates a critical thought process in chemical characterization.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Foreword: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Cinnamic Acids
In the landscape of modern medicinal chemistry, the cinnamic acid scaffold represents a privileged structure—a versatile and biologically active framework derived from natural sources.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] However, the journey from a promising natural product to a clinically effective therapeutic is often fraught with challenges related to potency, selectivity, and metabolic stability.
This is where the strategic incorporation of fluorine comes into play. Fluorine, despite its simple atomic structure, is a powerhouse of modulation in drug design.[4][5] Its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of a parent molecule.[6][7] This guide provides an in-depth exploration of how this "small magic bullet" transforms the biological profile of cinnamic acids, offering researchers and drug development professionals a technical overview of their synthesis, multifaceted activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
The "Fluorine Factor": Rationale for Modifying Cinnamic Acids
The decision to introduce fluorine into a drug candidate is a deliberate one, aimed at leveraging its unique chemical characteristics to overcome specific pharmacological hurdles.
-
Modulation of Electronic Properties and Acidity: The high electronegativity of fluorine acts as a strong electron-withdrawing group. When placed on the phenyl ring of cinnamic acid, it can significantly lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and interactions with biological targets.
-
Enhanced Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[4][5]
-
Increased Lipophilicity and Binding Affinity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. Furthermore, the polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with enzyme active sites, potentially increasing binding affinity and potency. In some cases, fluorinated amino acids have been shown to stabilize protein structures.[8]
-
Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in a molecule, locking it into a bioactive conformation that is more favorable for target binding.
Synthesis of Fluorinated Cinnamic Acid Derivatives
The preparation of these specialized molecules typically involves established organic synthesis reactions. A common and reliable method is the Knoevenagel condensation, where a fluorinated benzaldehyde is reacted with malonic acid or its derivatives. Another approach is the Perkin reaction. For derivatives like amides or esters, standard coupling reactions are employed after the acid is synthesized.
Below is a generalized workflow for the synthesis and characterization of these compounds.
Caption: General workflow for synthesis and verification of fluorinated cinnamic acids.
Anticancer Activity: A Prominent Therapeutic Avenue
Cinnamic acid derivatives have long been investigated for their anticancer properties, and fluorination has emerged as a key strategy to enhance this activity.[1][6]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
Many cinnamide derivatives function as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a tyrosine kinase that, when overactivated, promotes uncontrolled cell proliferation and survival. Fluorinated cinnamides can act as potent EGFR inhibitors.[6] By blocking the ATP-binding site of the kinase domain, these compounds shut down downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
Caption: Inhibition of the EGFR pathway by fluorinated cinnamide derivatives.
Structure-Activity Relationship (SAR)
Studies have shown that the position of the fluorine atom on the phenyl ring is critical. A 4-fluoro (para) substituent is frequently associated with potent EGFR-TK inhibitory activity and pronounced cytotoxicity against various cancer cell lines.[6] This is likely due to favorable interactions within the enzyme's active site.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cancer Cell Line | Target/Activity | IC₅₀ (µM) | Reference |
| Compound 6 (p-fluorocinnamide derivative) | HepG2 (Liver Cancer) | Antiproliferative | 4.23 | [6] |
| Staurosporine (Control) | HepG2 (Liver Cancer) | Antiproliferative | 5.59 | [6] |
| Compound 17 (4-fluoro derivative) | M. tuberculosis H37Ra | Anti-tubercular | 0.36 µg/mL | [1] |
| Cinnamic Acid (Parent) | M. tuberculosis H37Ra | Anti-tubercular | 0.06 µg/mL | [1] |
Note: The data for Compound 17 shows that while fluorination can enhance activity in some scaffolds, the overall molecular structure determines the final potency, as cinnamic acid itself was more potent in this specific assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of new compounds. Its principle lies in the conversion of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture the target cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the fluorinated cinnamic acid derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for a specified duration (e.g., 48 hours).[6]
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization & Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Cinnamic acid and its derivatives have shown promise in this area, and fluorination can modulate this activity.[1][9]
Mechanism of Action
The primary mechanism of antimicrobial action for many cinnamic acid derivatives involves the disruption of the bacterial cell membrane.[10] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Some derivatives also interfere with key cellular processes like ATPase activity and biofilm formation.[3][11]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy is highly dependent on the nature and position of the substituents.
-
Electron-withdrawing groups , such as fluorine or nitro groups, on the phenyl ring have been shown to improve antibacterial activity.[1]
-
A 4-fluoro (para) substitution on the phenyl ring was found to be particularly favorable for anti-tuberculosis activity in one series of compounds.[1]
-
However, the overall structure is key. In the same study, a compound with a trifluoromethyl group (compound 24) showed poor activity, indicating that the specific nature of the fluorine substituent matters.[1]
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The Strategic Incorporation of Fluorine in Cinnamic Acid Scaffolds: A Technical Guide for Drug Discovery
Abstract
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have long been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The core structure of cinnamic acid, featuring a phenyl ring, an alkene bridge, and a carboxylic acid group, presents multiple sites for chemical modification to enhance therapeutic efficacy.[2] This technical guide provides an in-depth exploration of the role of fluorine as a strategic substituent in the medicinal chemistry of cinnamic acids. We will delve into the profound impact of fluorination on the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic interactions of these derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships (SAR) to facilitate the rational design of next-generation therapeutic agents based on the fluorinated cinnamic acid scaffold.
The Rationale for Fluorination in Cinnamic Acid Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. This is due to fluorine's unique and powerful effects on a molecule's properties. When applied to the cinnamic acid scaffold, fluorination can address several key challenges in drug development.
1.1. Modulation of Physicochemical Properties:
The high electronegativity of fluorine significantly alters the electronic properties of the cinnamic acid molecule.[3] This can influence the acidity (pKa) of the carboxylic acid group and the electron density of the aromatic ring, which in turn affects solubility, membrane permeability, and binding interactions with biological targets. For instance, the strategic placement of a fluorine atom can modulate the lipophilicity of the molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
1.2. Enhancement of Metabolic Stability:
A major hurdle in drug development is rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a cinnamic acid derivative can be significantly enhanced, leading to a longer in vivo half-life and improved bioavailability.[4]
1.3. Improved Pharmacodynamic Interactions:
Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a fluorinated cinnamic acid derivative to its target protein. Furthermore, the introduction of a fluorine atom can induce conformational changes in the molecule, locking it into a more bioactive conformation for optimal target engagement.
Synthesis of Fluorinated Cinnamic Acid Derivatives: Protocols and Causality
Several classical organic reactions can be employed for the synthesis of fluorinated cinnamic acid derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.
2.1. Perkin Reaction
The Perkin reaction is a widely used method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1]
-
Experimental Protocol: Synthesis of 4-Fluorocinnamic Acid
-
In a round-bottomed flask, combine 4-fluorobenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[5]
-
Fit the flask with an air condenser and heat the mixture in an oil bath at 170-190°C with constant stirring for 3-5 hours.[6]
-
After the reaction is complete, pour the hot reaction mixture into a beaker containing 100 mL of water.
-
Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.
-
Add a solution of sodium carbonate with stirring until the solution is alkaline to litmus paper.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with dilute hydrochloric acid until the precipitation of 4-fluorocinnamic acid is complete.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to afford pure 4-fluorocinnamic acid.
-
-
Causality of Experimental Choices: The high temperature is necessary to drive the condensation reaction. Sodium acetate acts as a base to deprotonate the acetic anhydride, forming a reactive enolate. The final acidification step is crucial for protonating the carboxylate to yield the desired cinnamic acid.
2.2. Knoevenagel Condensation
The Knoevenagel condensation is another versatile method that involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.
-
Experimental Protocol: Synthesis of 3-Fluorocinnamic Acid
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 3-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in 20 mL of pyridine.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (10 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 3-fluorocinnamic acid.
-
-
Causality of Experimental Choices: Pyridine serves as both the solvent and the base, while piperidine is a more potent basic catalyst that facilitates the formation of the carbanion from malonic acid. The acidic workup is necessary to precipitate the final product.
2.3. Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the α,β-unsaturated system of cinnamic acids from an aryl halide and an alkene.[1]
-
Experimental Protocol: Synthesis of 2-Fluorocinnamic Acid
-
To a degassed solution of 2-fluoroiodobenzene (5 mmol), acrylic acid (6 mmol), and triethylamine (10 mmol) in 20 mL of dimethylformamide (DMF), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Heat the reaction mixture under a nitrogen atmosphere at 100°C for 8-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-fluorocinnamic acid.
-
-
Causality of Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Heck reaction. Triethylamine acts as a base to neutralize the hydrohalic acid formed during the reaction. A nitrogen atmosphere is used to prevent the oxidation of the palladium catalyst.
Diagram: Synthetic Pathways to Fluorinated Cinnamic Acids
Caption: Structure-Activity Relationship (SAR) of fluorinated cinnamic acids.
Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of newly synthesized fluorinated cinnamic acid derivatives, a series of robust and validated in vitro assays are essential.
4.1. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [7] 2. Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [8] 4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
4.2. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Experimental Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the fluorinated cinnamic acid derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
4.3. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated cinnamic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the amount of nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Diagram: Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for evaluating fluorinated cinnamic acid derivatives.
Conclusion and Future Directions
The strategic incorporation of fluorine into the cinnamic acid scaffold is a highly effective approach for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the rationale, synthesis, and biological evaluation of fluorinated cinnamic acid derivatives. The detailed protocols and analysis of structure-activity relationships offer a solid foundation for researchers to design and develop next-generation drugs for a wide range of diseases.
Future research in this area should focus on:
-
Expanding the chemical space: The synthesis and evaluation of a broader range of fluorinated cinnamic acid derivatives with diverse substitution patterns.
-
Elucidating mechanisms of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies: Preclinical animal studies to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising candidates.
-
Synergistic combination studies: Investigating the potential of fluorinated cinnamic acid derivatives to enhance the efficacy of existing drugs.
By leveraging the unique properties of fluorine, the full therapeutic potential of the cinnamic acid scaffold can be unlocked, leading to the discovery of novel and effective treatments for a multitude of human diseases.
References
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An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. (2021, January 5). US National Library of Medicine. Retrieved January 23, 2026, from [Link]
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Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved January 23, 2026, from [Link]
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QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. (2017, March 9). Al-Quds University. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024, April 10). PubMed Central. Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). MDPI. Retrieved January 23, 2026, from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2026, January 8). ResearchGate. Retrieved January 23, 2026, from [Link]
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Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. (2023, March 31). PubMed Central. Retrieved January 23, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (2021, March 19). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, June 25). PubMed. Retrieved January 23, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PubMed Central. Retrieved January 23, 2026, from [Link]
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Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved January 23, 2026, from [Link]
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Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid via Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid
This compound is a highly valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve pharmacokinetic and pharmacodynamic profiles. This cinnamic acid derivative is a key intermediate in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors like Tofacitinib, which is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a direct and versatile route to this important molecule.[2] This application note provides a comprehensive guide to the synthesis of this compound using the Heck reaction, detailing the underlying mechanistic principles, a robust experimental protocol, and critical process parameters.
Mechanistic Insights: The Palladium Catalytic Cycle in the Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[2] The synthesis of this compound proceeds via the reaction of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with acrylic acid. The catalytic cycle, illustrated below, can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor like palladium(II) acetate, undergoes oxidative addition with the aryl bromide. This step involves the insertion of the palladium into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can facilitate this step.
-
Migratory Insertion (Carbopalladation): The alkene (acrylic acid) then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn-periplanar fashion and dictates the regioselectivity of the reaction.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a rotation around the newly formed carbon-carbon single bond occurs, bringing a β-hydrogen into a syn-periplanar orientation with the palladium. Subsequent β-hydride elimination expels the cinnamic acid product as the trans-isomer and forms a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, which is facilitated by a base (e.g., triethylamine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand, typically a phosphine such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and influencing the overall efficiency of the reaction.[3][4]
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle for the Heck reaction synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq.)
-
Acrylic acid (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.04 eq.)
-
Triethylamine (Et₃N) (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand have dissolved.
-
To the catalyst solution, add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq.), acrylic acid (1.5 eq.), and triethylamine (2.0 eq.) sequentially via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound as a solid.[5]
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful control of several parameters. The following table summarizes the key variables and provides guidance for optimization.
| Parameter | Recommended Range/Value | Rationale and Optimization Considerations |
| Palladium Catalyst | 1-5 mol % Pd(OAc)₂ | A lower catalyst loading is desirable for cost-effectiveness. Increasing the loading may improve the reaction rate for less reactive substrates. |
| Ligand | 1-2 eq. per Pd | Triphenylphosphine is a common and effective ligand. Other phosphine ligands can be screened to optimize yield and reaction time. |
| Base | 1.5-3.0 eq. | Triethylamine is a common choice. Inorganic bases like potassium carbonate or cesium carbonate can also be effective. The choice of base can influence the reaction rate and selectivity. |
| Solvent | DMF, Acetonitrile, Dioxane | DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. Other polar aprotic solvents can be explored. |
| Temperature | 80-120 °C | The optimal temperature depends on the reactivity of the aryl halide. Higher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition.[6] |
| Reaction Time | 12-48 hours | Reaction progress should be monitored to determine the optimal time for completion and to avoid potential side reactions. |
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, consider increasing the catalyst loading, screening different ligands or bases, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can negatively impact the reaction.
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be mitigated by using an appropriate ligand-to-palladium ratio and avoiding excessive temperatures.
-
Side Reactions: Potential side reactions include the homocoupling of the aryl halide and polymerization of the acrylic acid. Careful control of reaction conditions can minimize these.
-
Safety: The reagents used in this synthesis are hazardous. 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is an irritant. Acrylic acid is corrosive and has a pungent odor. Triethylamine is a flammable and corrosive liquid. Palladium compounds can be toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn.
Conclusion
The Heck reaction provides an efficient and reliable method for the synthesis of this compound, a crucial intermediate in pharmaceutical development. By understanding the reaction mechanism and carefully controlling the key parameters outlined in this application note, researchers can achieve high yields of the desired product. The provided protocol serves as a robust starting point for laboratory-scale synthesis and can be further optimized for larger-scale production.
References
- Albéniz, A. C., Espinet, P., Martín-Ruiz, B., & Milstein, D. (2005). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. Organometallics, 24(26), 6205–6213.
- Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2020). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 11(3), 674–685.
- Trost, B. M., Gholami, H., & Zell, D. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11446–11451.
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Fluoro-5-phenylpyrazine.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.
- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cook, A. M., & Bergbreiter, D. E. (2007).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient New Catalysts for C-C-Coupling Reactions. Chemistry – A European Journal, 3(8), 1357–1364.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
- Sanford, M. S., & Groves, J. T. (2004). Palladium-Catalyzed C–H Activation/Functionalization.
- Singh, R., & Nolan, S. P. (2005). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 690(24-25), 5832–5840.
- TIB. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Zhang, H., Chen, K., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2589–2595.
- Zhang, C.-P., & Hu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (2018). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts (Pd-NPs, HRG-Pd, and HRG-Py-Pd).
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). The reaction of aryl halides with olefins in the presence of palladium catalyst. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
Sources
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- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Unraveling the Carbon Skeleton of 2-Fluoro-5-(trifluoromethyl)cinnamic acid using 13C NMR Spectroscopy
Introduction
In the landscape of modern drug discovery and development, a detailed understanding of a molecule's structure is paramount.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture with atomic-level precision.[4] This is particularly crucial for novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Fluoro-5-(trifluoromethyl)cinnamic acid is a compound of interest in medicinal chemistry, incorporating two key fluorine-containing moieties—a fluoro group and a trifluoromethyl group—that can significantly influence its physicochemical and pharmacological properties.
Predicted 13C NMR Chemical Shifts and Interpretation
The 13C NMR spectrum of this compound was predicted using the online resource nmrdb.org.[5] The predicted chemical shifts are presented in Table 1. The presence of fluorine atoms introduces spin-spin coupling with the carbon nuclei, leading to the splitting of signals.[6] The multiplicities and coupling constants (J-values) are crucial for unambiguous signal assignment.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| 1 | 126.1 | Doublet (d) |
| 2 | 160.8 | Doublet (d) |
| 3 | 116.8 | Doublet (d) |
| 4 | 131.7 | Doublet of Quartets (dq) |
| 5 | 127.3 | Quartet (q) |
| 6 | 124.9 | Doublet of Quartets (dq) |
| 7 (α-CH) | 120.5 | Doublet (d) |
| 8 (β-CH) | 141.2 | Singlet (s) |
| 9 (COOH) | 169.5 | Singlet (s) |
| 10 (CF3) | 123.8 | Quartet (q) |
Predicted using nmrdb.org. Multiplicities are based on expected C-F coupling.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Interpretation of the Aromatic Region (115-165 ppm)
The aromatic carbons exhibit significant shifts and splitting patterns due to the substituents.
-
C2 (160.8 ppm): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift. The signal is expected to be a doublet with a large one-bond coupling constant (¹JCF).
-
C5 (127.3 ppm): This carbon is bonded to the trifluoromethyl group. The signal is predicted to be a quartet due to coupling with the three fluorine atoms (¹JCF).
-
C1, C3, C4, C6: These carbons show the combined electronic effects of the fluoro and trifluoromethyl groups. The fluorine atom will cause through-bond coupling to C1 and C3, resulting in doublet signals (²JCF and ³JCF, respectively). The trifluoromethyl group will also exhibit long-range coupling to C4 and C6, which may result in these signals appearing as doublets of quartets.
Interpretation of the Cinnamic Acid Moiety
-
Carboxylic Acid Carbon (C9, 169.5 ppm): The carbonyl carbon of the carboxylic acid appears in the typical downfield region for such functionalities.[7][8][9][10] In a proton-decoupled 13C NMR spectrum, this signal is expected to be a singlet.
-
Olefinic Carbons (C7 and C8, 120.5 and 141.2 ppm): These carbons of the double bond are in the expected region for alkenes. C7 (α-carbon) is expected to show a doublet due to three-bond coupling with the fluorine on the aromatic ring (³JCF). C8 (β-carbon) is further away and is predicted to be a singlet.
-
Trifluoromethyl Carbon (C10, 123.8 ppm): The carbon of the CF3 group itself will appear as a quartet with a very large one-bond C-F coupling constant.
Experimental Protocol for 13C NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for obtaining a high-quality 13C NMR spectrum of this compound.
Materials and Equipment
-
This compound (50-100 mg for a standard 5mm NMR tube)[11]
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity.[11][13]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[11] DMSO-d6 is often a good choice for carboxylic acids due to its high polarity. Use a vortex mixer to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube using a pipette. Avoid introducing any solid particles, as they can degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C)
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Referencing: Calibrate the spectrum using the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
Experimental Workflow Diagram
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
This application note provides a foundational guide for the 13C NMR analysis of this compound. By leveraging a predicted spectrum, we have detailed the expected chemical shifts and the significant influence of the fluoro and trifluoromethyl substituents. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality empirical data. A thorough understanding of the 13C NMR spectrum is an indispensable step in the structural verification and further development of this and related compounds in the pharmaceutical industry.
References
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
ChemAxon. NMR Predictor. Available at: [Link]
-
Journal of the American Chemical Society. Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Available at: [Link]
-
Serafim, E., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(19), 6236. Available at: [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
-
Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]
-
Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 66(1), 41-55. Available at: [Link]
-
Das, B., & Nanda, K. K. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. AZoLifeSciences. Available at: [Link]
-
University of Durham. NMR Sample Preparation. Available at: [Link]
-
Hansen, P. E., et al. (1981). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1629-1635. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Mst. Zohora, U., et al. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Molecules, 29(1), 133. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University College London. Sample Preparation. Available at: [Link]
-
Prakash, G. K. S., et al. (2004). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 126(48), 15770-15776. Available at: [Link]
-
NMRDB.org. HMBC, HSQC NMR prediction. Available at: [Link]
-
ChemAxon. NMR Predictor Guide: Which Type Is Best for You? Available at: [Link]
-
ResearchGate. (2018). NMR Spectroscopy in Drug Design. Available at: [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
-
SpectraBase. 2,4,5-Trimethoxydihydrocinnamic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Human Metabolome Database. trans-Cinnamic acid (HMDB0000930). Available at: [Link]
-
Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C6H5OCF3 and 4-F-C6H4OCF3. Canadian Journal of Chemistry, 69(6), 1047-1052. Available at: [Link]
-
Walsh Medical Media. (2023). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]
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The Strategic Role of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid in Active Pharmaceutical Ingredient (API) Synthesis
For Immediate Release
[City, State] – January 23, 2026 – In the landscape of modern drug development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). Among a new generation of highly functionalized building blocks, 2-Fluoro-5-(trifluoromethyl)cinnamic acid has emerged as a key intermediate, offering a unique combination of electronic and steric properties that are increasingly sought after in medicinal chemistry. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile compound, with a focus on its application in the synthesis of novel therapeutic agents.
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound provides a readily available scaffold that introduces these desirable moieties, making it an attractive starting point for the synthesis of a wide range of APIs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | N/A |
| Molecular Weight | 234.15 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 185-189 °C | N/A |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. Insoluble in water. | N/A |
| CAS Number | 247113-91-3 | [2] |
Synthesis of this compound: A Knoevenagel-Doebner Condensation Approach
The Knoevenagel-Doebner condensation is a reliable and widely employed method for the synthesis of α,β-unsaturated carboxylic acids. This reaction offers a straightforward and high-yielding route to this compound from the commercially available 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
Causality Behind Experimental Choices
The selection of the Knoevenagel-Doebner condensation is predicated on its efficiency and selectivity for forming the desired trans-alkene isomer, which is often the biologically active conformation. The use of pyridine as a solvent and a catalytic amount of piperidine as a base provides a mildly basic environment that facilitates the deprotonation of malonic acid and the subsequent condensation with the aldehyde. The reaction proceeds through a decarboxylative elimination, directly yielding the cinnamic acid derivative.
Synthesis workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (5 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
Precipitation and Filtration: Stir the acidic mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Application in API Synthesis: The Case of Beloranib
Beloranib is an investigational therapeutic agent that has been studied for the treatment of obesity.[3][4] It is a synthetic analog of fumagillin, a natural product that inhibits methionine aminopeptidase 2 (MetAP2).[3][4] The synthesis of beloranib involves the esterification of fumagillol with a substituted cinnamic acid. While the exact cinnamic acid derivative used in the final approved synthesis may vary, the structural features of this compound make it a highly plausible and strategic intermediate for creating analogs of beloranib with potentially improved pharmacokinetic profiles.
Synthetic pathway to a Beloranib analog.
Detailed Step-by-Step Protocol for Esterification
Materials:
-
This compound
-
Fumagillol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) and fumagillol (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add DMAP (0.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the beloranib analog.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of both the intermediate and the final API.
| Analytical Technique | This compound | Beloranib Analog |
| ¹H NMR | Signals corresponding to aromatic, vinylic, and carboxylic acid protons. | Signals from both the cinnamate and fumagillol moieties. |
| ¹³C NMR | Resonances for all carbon atoms, including the trifluoromethyl group. | A more complex spectrum showing all carbons of the final conjugate. |
| ¹⁹F NMR | A singlet for the CF₃ group and a doublet for the fluorine atom, showing coupling to the adjacent proton. | Similar fluorine signals as the intermediate. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight. | Molecular ion peak of the final ester. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity. | A single major peak confirming the purity of the API. |
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.[2] Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of APIs. Its straightforward preparation via the Knoevenagel-Doebner condensation and its utility in introducing key fluorinated motifs make it a strategic building block for modern drug discovery. The protocols and analytical guidance provided in this application note are intended to empower researchers to effectively utilize this compound in the development of the next generation of therapeutic agents.
References
-
Aspergillus, angiogenesis, and obesity: the story behind beloranib. PubMed. Available from: [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. Available from: [Link]
-
Esterification of cinnamic acid derivatives via the Steglich reaction. ResearchGate. Available from: [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
The Doebner modification of the Knoevenagel reaction. OpenBU. Available from: [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available from: [Link]
-
A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity. PubMed. Available from: [Link]
- US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs. Google Patents.
- WO2020074583A1 - Process for the manufacture of glp-1 analogues. Google Patents.
-
The condensation of aldehydes with malonic acid. Available from: [Link]
-
The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. MDPI. Available from: [Link]
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysts for the Heck Reaction of Fluorinated Substrates
Welcome to the technical support center for optimizing palladium-catalyzed Heck reactions involving fluorinated substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions grounded in mechanistic insights.
Introduction: The Challenge and Opportunity of Fluorinated Substrates in the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the introduction of fluorine-containing substrates, while highly desirable for tuning the properties of target molecules in pharmaceuticals and materials science, presents a unique set of challenges.[2] The high electronegativity of fluorine can significantly alter the electronic properties of the alkene, impacting its reactivity.[3] Furthermore, the strength of C-F bonds can lead to alternative, sometimes undesired, reaction pathways.[4][5]
This guide will equip you with the knowledge to overcome these hurdles and successfully implement the Heck reaction for your fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a fluorinated alkene is giving very low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a common issue, often stemming from several factors related to the catalyst's activity and the inherent reactivity of the fluorinated substrate.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Palladium(II) Pre-catalyst Activation: The active catalyst in the Heck reaction is a Pd(0) species. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4] Inefficient reduction can lead to low concentrations of the active catalyst.
-
Solution: Ensure your reaction conditions facilitate this reduction. The presence of a phosphine ligand can aid in the reduction of Pd(II) to Pd(0). Alternatively, starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient fluorinated alkenes, a suitable ligand is critical.
-
Solution: Experiment with different phosphine ligands. While monodentate ligands like PPh₃ are common, bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can sometimes be more effective. For instance, in some cases, 1,4-bis(diphenylphosphino)butane (dppb) has been shown to be an effective ligand.[1] It is important to note that traditional chelating diphosphines can sometimes be detrimental in intermolecular Heck reactions.[6]
-
-
-
Poor Substrate Reactivity:
-
Electron-Deficient Alkenes: Fluorinated alkenes are often electron-deficient, which can make the migratory insertion step of the catalytic cycle slower.
-
Solution: Increasing the reaction temperature can often overcome this activation barrier. However, be mindful of potential catalyst decomposition at higher temperatures.[7] A careful optimization of the temperature is crucial.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend I > Br > Cl. Aryl chlorides can be particularly unreactive.[7]
-
Solution: If possible, use the corresponding aryl bromide or iodide. For aryl chlorides, more specialized catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, may be necessary to facilitate the challenging oxidative addition step.[7]
-
-
-
Catalyst Deactivation:
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and aggregation. This is often caused by high temperatures or the absence of a stabilizing ligand.
-
Solution: Ensure an appropriate ligand-to-palladium ratio. If using a pre-catalyst and a separate ligand, a slight excess of the ligand can sometimes prevent decomposition. Lowering the reaction temperature, if feasible for the substrate reactivity, can also mitigate this issue. Using more stable pre-catalysts like palladacycles can also be an effective strategy.[7][8]
-
-
Q2: I am observing poor regioselectivity in my Heck reaction with a fluorinated alkene. How can I control the position of the new C-C bond?
The Heck reaction with unsymmetrical alkenes can potentially yield two regioisomers. For many fluorinated alkenes, especially those activated by an electron-withdrawing group, the reaction is often highly regioselective, favoring arylation at the terminal, less sterically hindered carbon.[9]
Troubleshooting Poor Regioselectivity:
-
Isomerization of the Product: Sometimes, the desired product can isomerize under the reaction conditions, leading to a mixture of regioisomers. This can occur if the intermediate palladium hydride species re-adds to the product olefin.
-
Solution: The addition of a halide scavenger, such as a silver salt (e.g., Ag₂CO₃), can often suppress this isomerization by promoting the reductive elimination of HX and preventing the re-addition pathway.[10]
-
-
Electronic Effects of the Fluorinated Substrate: The strong electron-withdrawing nature of fluorine can influence the electronics of the double bond, potentially altering the typical regioselectivity.
-
Solution: A systematic screening of ligands can be beneficial. Ligands can influence the steric and electronic environment around the palladium center, thereby directing the regioselectivity of the migratory insertion step.
-
Q3: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?
The formation of byproducts can significantly reduce the yield of the desired product and complicate purification.
Common Byproducts and Mitigation Strategies:
-
Hydrodefluorination: In some cases, particularly with gem-difluoroalkenes, a hydrodefluorinated product may be observed.[1]
-
Causality: This can arise from side reactions involving the palladium hydride intermediate.
-
Mitigation: Optimizing the base and solvent system can sometimes minimize this side reaction. A careful examination of the reaction mechanism for your specific substrate may be necessary to devise a targeted solution.
-
-
Michael Addition: For α,β-unsaturated fluorinated compounds, Michael addition of nucleophiles present in the reaction mixture (e.g., the base or solvent) can be a competing pathway.
-
Causality: The electron-deficient nature of the fluorinated alkene makes it susceptible to nucleophilic attack.
-
Mitigation: Choosing a non-nucleophilic base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over amine bases like triethylamine (NEt₃) if Michael addition is a concern. The choice of solvent can also play a role; less nucleophilic solvents should be considered.
-
-
Homocoupling of the Aryl Halide: The formation of biaryl compounds is a common side reaction, especially at higher temperatures.
-
Causality: This occurs through a competing catalytic cycle involving the oxidative addition of two molecules of the aryl halide to the palladium center.
-
Mitigation: Lowering the reaction temperature and ensuring a sufficient concentration of the alkene can help to favor the desired Heck reaction pathway.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your Heck reaction with fluorinated substrates.
| Observed Problem | Potential Root Cause(s) | Suggested Troubleshooting Steps |
| No Reaction / Very Low Conversion | 1. Inactive Catalyst | - Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).- If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction (e.g., presence of phosphine ligand).- Degas all solvents and reagents thoroughly to remove oxygen, which can oxidize the active Pd(0) catalyst. |
| 2. Poor Substrate Reactivity | - Increase the reaction temperature in increments (e.g., 10-20 °C).- If using an aryl chloride, switch to the corresponding bromide or iodide if possible.- For unreactive aryl chlorides, screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or NHC ligands. | |
| 3. Inappropriate Ligand | - Screen a panel of ligands with varying steric and electronic properties (e.g., PPh₃, P(o-tol)₃, dppb, XPhos). | |
| Low Yield with Byproduct Formation | 1. Catalyst Decomposition | - Observe for the formation of palladium black.- Lower the reaction temperature.- Increase the ligand-to-palladium ratio slightly.- Consider using a more robust pre-catalyst, such as a palladacycle. |
| 2. Side Reactions (e.g., Hydrodefluorination, Michael Addition) | - For Michael addition, switch to a non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃).- Analyze byproducts by GC-MS or NMR to identify their structures and infer the side reaction pathway. | |
| Poor Regio- or Stereoselectivity | 1. Product Isomerization | - Add a halide scavenger like a silver salt (e.g., Ag₂CO₃). |
| 2. Unfavorable Reaction Pathway | - Screen different ligands to influence the regioselectivity of the migratory insertion step.- Vary the solvent, as solvent polarity can sometimes influence selectivity. |
Experimental Protocols & Methodologies
General Procedure for a Trial Heck Reaction with a Fluorinated Alkene
Note: This is a general starting point. The optimal conditions will vary depending on the specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Aryl halide (1.0 equiv)
-
Fluorinated alkene (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: The reaction should be set up in a glovebox or using standard Schlenk line techniques to maintain an inert atmosphere.[11] All glassware should be oven- or flame-dried and cooled under vacuum.
-
Reagent Addition: To a dry reaction vessel, add the palladium pre-catalyst, ligand, and base.
-
Evacuation and Backfilling: Evacuate the vessel and backfill with an inert gas three times.
-
Addition of Substrates and Solvent: Add the aryl halide, fluorinated alkene, and the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts. The filtrate can then be washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Heck Catalytic Cycle and Troubleshooting
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Heck reactions.
References
-
Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 145. [Link]
-
Jadhav, A. M., & Shinde, S. S. (2019). Heck Reaction—State of the Art. Catalysts, 9(1), 73. [Link]
-
The oxidative Heck reactions of fluorinated olefins with arylboronic acids by palladium catalysis. - ResearchGate. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchGate. (2018, January 10). Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Retrieved from [Link]
-
Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction | Organic Letters - ACS Publications. (2023, August 16). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Retrieved from [Link]
-
In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides | Organometallics - ACS Publications. (2015, August 20). Retrieved from [Link]
-
Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry - DiVA portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). Retrieved from [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC - NIH. (2024, July 10). Retrieved from [Link]
-
Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides - PMC - PubMed Central. (2022, October 22). Retrieved from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Regioirregular Mizoroki-Heck reaction | Research Communities by Springer Nature. (2021, April 16). Retrieved from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved from [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016, September 22). Retrieved from [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved from [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Technical Support Center: Reaction Monitoring for the Synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid by TLC
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of monitoring this specific reaction using Thin-Layer Chromatography (TLC).
The synthesis of this compound, a valuable building block in medicinal chemistry, is often achieved through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions.[1][2][3][4] These reactions involve the coupling of 2-Fluoro-5-(trifluoromethyl)benzaldehyde with a phosphorus ylide or a phosphonate carbanion, respectively. Careful monitoring of the reaction progress is crucial for optimizing yield and purity, and TLC is a rapid and effective technique for this purpose.
Understanding the Reaction and TLC Principles
The core of the synthesis is the formation of a carbon-carbon double bond to create the cinnamic acid backbone. In a typical Wittig reaction, a phosphorus ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of an alkene and triphenylphosphine oxide as a byproduct.[1][2][5] The Horner-Wadsworth-Emmons reaction offers an alternative route, often with better stereoselectivity, using a phosphonate carbanion.[3][4]
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[6] The polarity of the compounds plays a key role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.
Experimental Workflow for TLC Monitoring
A systematic approach to TLC analysis is essential for obtaining reliable and reproducible results. The following workflow outlines the key steps:
Caption: A streamlined workflow for effective TLC-based reaction monitoring.
Key TLC Parameters for Synthesis of this compound
The following table provides a starting point for developing your TLC method. Note that optimal conditions may vary depending on the specific reaction parameters.
| Compound | Structure | Relative Polarity | Expected Rf Range * | Visualization |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde (Starting Material) | 2-F, 5-CF3 substituted benzaldehyde | Moderately Polar | 0.6 - 0.8 | UV (254 nm) |
| Phosphorus Ylide/Phosphonate (Reagent) | Varies based on specific reagent | Varies (often polar) | Varies (often lower than aldehyde) | May or may not be UV active |
| This compound (Product) | 2-F, 5-CF3 substituted cinnamic acid | Polar (due to carboxylic acid) | 0.2 - 0.4 | UV (254 nm) |
| Triphenylphosphine oxide (Byproduct - Wittig) | (C6H5)3P=O | Moderately Polar | 0.3 - 0.5 | UV (254 nm) |
*In a typical solvent system like 3:1 Hexane:Ethyl Acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the TLC monitoring of the synthesis of this compound.
Q1: I don't see any spots on my TLC plate after development.
A1: This is a common issue with several potential causes:
-
Insufficiently Concentrated Sample: The concentration of your reaction mixture aliquot may be too low. Try spotting the same location multiple times, allowing the solvent to dry between applications.
-
Incorrect Visualization Method: While the starting material and product are aromatic and should be UV active, some intermediates or byproducts may not be.[7] After checking under a UV lamp, consider using a chemical stain like potassium permanganate, which can visualize a broader range of organic compounds.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate. Ensure the solvent level is below your initial spots.
-
Reaction Failure: It is possible the reaction has not proceeded. Re-evaluate your reaction setup, reagents, and conditions.
Q2: My spots are streaking and not well-defined.
A2: Streaking can obscure the separation of compounds. Here's how to troubleshoot it:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking. Dilute your sample and apply a smaller amount.
-
Inappropriate Solvent System: The polarity of your solvent system might be too high, causing the compounds to move too quickly and streak. Try a less polar solvent system (e.g., increase the proportion of hexane to ethyl acetate). For acidic compounds like the product, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve spot shape by suppressing deprotonation of the carboxylic acid.
-
Compound Instability on Silica: Although less common, some compounds can decompose on the acidic silica gel surface. If you suspect this, you can try using TLC plates with a different stationary phase, such as alumina.
Q3: The Rf values of my starting material and product are too close to distinguish.
A3: Achieving good separation is key to effective monitoring.
-
Optimize the Solvent System: This is the most critical factor. Systematically vary the ratio of your polar and non-polar solvents. A good starting point for this reaction is a mixture of hexane and ethyl acetate. Try different ratios, such as 4:1, 3:1, and 2:1 (Hexane:Ethyl Acetate), to find the optimal separation.
-
Consider a Different Solvent System: If hexane/ethyl acetate doesn't provide adequate separation, you can explore other solvent systems. For instance, a mixture of dichloromethane and methanol can be effective for polar compounds.[8]
-
Use a Co-spot: Always run a "co-spot" lane on your TLC plate. This involves spotting the starting material and the reaction mixture at the same point. If the spots for the starting material and the product are distinct in the reaction mixture lane, you can be confident in your analysis even if the individual spots are close.
Q4: I see multiple unexpected spots on my TLC plate.
A4: The appearance of extra spots can indicate side reactions or impurities.
-
Side Products: The Wittig and Horner-Wadsworth-Emmons reactions can sometimes yield side products. For example, in the Wittig reaction, if there is any moisture present, the ylide can be protonated, leading to the formation of an alkane and triphenylphosphine oxide.
-
Impure Reagents: Ensure your starting materials, particularly the 2-Fluoro-5-(trifluoromethyl)benzaldehyde and the phosphorus reagent, are pure. Impurities in the starting materials will appear on the TLC plate.
-
Reaction Not Complete: In the early stages of the reaction, you will see spots for the starting materials, product, and potentially intermediates. Continue to monitor the reaction over time. A successful reaction will show the disappearance of the starting material spot and the appearance and intensification of the product spot.
Q5: How do I know when the reaction is complete?
A5: The primary goal of TLC monitoring is to determine the point of reaction completion.
-
Disappearance of Starting Material: The reaction is generally considered complete when the spot corresponding to the limiting reagent (usually the 2-Fluoro-5-(trifluoromethyl)benzaldehyde) is no longer visible on the TLC plate.
-
Maximization of Product Spot: Concurrently, the spot corresponding to the this compound should be at its maximum intensity.
-
Consistent TLC Profile: Taking TLCs at regular intervals (e.g., every 30 minutes) will show a clear progression. Once the TLC profile no longer changes over two consecutive time points, the reaction has likely reached completion.
By understanding the underlying principles of both the chemical synthesis and the TLC analysis, and by systematically addressing any issues that arise, you can confidently and accurately monitor the synthesis of this compound.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (2023). Wittig reaction. [Link]
-
Kedrowski, B. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Johns, T. (2020). Thin-Layer Chromatography (TLC). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
ResearchGate. (n.d.). Rf-values of relevant reference compounds for radio-thin layer chromatography (TLC) analyses. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Reddit. (2025). Problems with wittig reaction : r/chemistry. [Link]
-
ResearchGate. (n.d.). TLC of trans-cinnamic acid sample in three different conditions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
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Validation & Comparative
A Guide to the Validation of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of reliable and reproducible research. The compound 2-Fluoro-5-(trifluoromethyl)cinnamic acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug substance. This guide provides an in-depth, technically sound framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this critical intermediate, aligning with the highest standards of scientific integrity and regulatory expectations.
The Imperative of a Validated Method
High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[1] Its strength lies in its high resolution, sensitivity, and quantitative accuracy. However, an analytical method is only as reliable as the evidence supporting its performance. Method validation provides this evidence through a systematic, documented process, demonstrating that the procedure is fit for its intended purpose.[2][3]
The validation framework described herein is based on the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that the resulting data is robust, reliable, and suitable for regulatory scrutiny.[4]
Foundational Principles: Method Development & System Suitability
Before validation can begin, a suitable chromatographic method must be developed. For this compound, a C18 reversed-phase column is an excellent choice.[5][6][7] The nonpolar stationary phase effectively retains the aromatic cinnamic acid derivative, while a mobile phase consisting of an acidified aqueous component and an organic solvent (like acetonitrile or methanol) allows for the modulation of retention and optimal peak shape. Acidification of the mobile phase (e.g., with formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks.
Once developed, the method's daily performance is verified through System Suitability Testing (SST) . SST is a non-negotiable prerequisite to any analysis, confirming that the entire HPLC system (instrument, column, and mobile phase) is operating correctly on the day of the experiment.[8]
Table 1: Optimized Chromatographic Conditions & System Suitability Criteria
| Parameter | Condition / Specification | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic acids, providing good resolution and peak shape.[5][7] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) | Provides optimal retention and peak symmetry for the analyte. Phosphoric acid suppresses analyte ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Detection | UV at 280 nm | Cinnamic acid derivatives exhibit strong UV absorbance around this wavelength, offering high sensitivity.[5] |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| SST: Tailing Factor | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| SST: Theor. Plates | ≥ 2000 | Indicates column efficiency and separation power. |
| SST: %RSD (Area) | ≤ 1.0% (for n=5 injections) | Demonstrates the precision of the injection and detection systems. |
The Pillars of Validation: A Step-by-Step Protocol
Method validation is a structured process composed of several key experiments. Each experiment evaluates a different performance characteristic of the method, and together they build a comprehensive picture of its reliability.
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A Comparative Guide to Trifluoromethyl vs. Methyl Cinnamic Acid Derivatives in Drug Discovery
Introduction: The Strategic Value of Substitution on the Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the design of novel therapeutics.[1] Naturally occurring and synthetically accessible, these compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] The versatility of the cinnamic acid structure—comprising a phenyl ring, a carboxylic acid group, and an alkene linker—allows for strategic chemical modifications to fine-tune its pharmacological profile.[4]
The introduction of small functional groups onto the phenyl ring is a fundamental tactic in drug design to modulate a molecule's physicochemical and biological properties.[6] Among the most common and impactful substituents are the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. While structurally similar in size, their profound electronic differences offer a compelling case study in rational drug design. The methyl group, being weakly electron-donating, serves as a baseline for understanding steric effects, while the trifluoromethyl group, a potent electron-withdrawing moiety, introduces unique properties related to lipophilicity, metabolic stability, and target binding.[7][8]
This guide provides a comprehensive comparative analysis of trifluoromethyl- and methyl-substituted cinnamic acid derivatives. We will dissect their physicochemical properties, synthetic methodologies, and biological activities, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, evidence-based framework for leveraging these critical substituents.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The choice between a methyl and a trifluoromethyl group is a critical decision point in lead optimization. This substitution directly impacts three key molecular properties that govern a drug's behavior: lipophilicity, acidity, and metabolic stability.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), dictates a molecule's ability to cross biological membranes. The trifluoromethyl group is significantly more lipophilic than a methyl group.[8] This is attributed to the fluorine atoms, which, despite their high electronegativity, create a molecule with a larger surface area and weaker intermolecular interactions with water.
-
Causality: The enhanced lipophilicity of -CF₃ derivatives can improve membrane permeability and cellular uptake.[8] However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. The methyl group offers a more moderate increase in lipophilicity compared to an unsubstituted ring.
Electronic Effects (pKa): Modulating Acidity and Target Interaction
The electronic nature of the substituent dramatically influences the acidity of the carboxylic acid group. The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of its three fluorine atoms. This effect pulls electron density away from the carboxylic acid, stabilizing the carboxylate anion upon deprotonation and thus increasing its acidity (i.e., lowering the pKa). Conversely, the -CH₃ group is weakly electron-donating, which slightly destabilizes the carboxylate anion and results in a higher pKa compared to the unsubstituted acid.
-
Causality: A lower pKa, as seen in -CF₃ derivatives, means the compound will be more ionized at physiological pH (around 7.4). This can enhance solubility in aqueous environments and strengthen ionic interactions with biological targets, such as the basic residues in an enzyme's active site. A study comparing substituted prolines demonstrated that the trifluoromethyl group imposes a severe reduction in the pKa of the nearby amino group, a principle that extends to the increased acidity of a carboxylic acid.[9]
Metabolic Stability: The C-F Bond as a Metabolic Shield
A major hurdle in drug development is rapid metabolic degradation, often by cytochrome P450 enzymes in the liver. A common metabolic pathway is the oxidation of a methyl group's C-H bonds to a hydroxymethyl group, which can then be further oxidized and eliminated. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group exceptionally resistant to this type of oxidative metabolism.[10]
-
Causality: Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can act as a "metabolic shield," significantly increasing the compound's half-life and bioavailability.[11] A study on picornavirus inhibitors demonstrated this protective effect, where a trifluoromethyl analog showed dramatically fewer metabolic products compared to its methyl counterpart in a liver microsomal assay.[10][11]
Summary of Physicochemical Properties
| Property | Methyl (-CH₃) Derivative | Trifluoromethyl (-CF₃) Derivative | Implication in Drug Design |
| Lipophilicity (LogP) | Moderately lipophilic | Highly lipophilic[8] | -CF₃ enhances membrane permeability but may decrease solubility. |
| Acidity (pKa) | Higher pKa (less acidic) | Lower pKa (more acidic)[7][9] | -CF₃ increases ionization at physiological pH, affecting solubility and target binding. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation[10][11] | -CF₃ can significantly increase drug half-life and bioavailability. |
Part 2: Synthesis Strategies for Substituted Cinnamic Acids
The synthesis of both methyl and trifluoromethyl cinnamic acid derivatives is readily achievable through several robust and well-established chemical reactions. The choice of starting material—the corresponding substituted benzaldehyde—is the primary determinant.
Common Synthetic Pathways
The most prevalent methods for synthesizing cinnamic acids involve the condensation of an aromatic aldehyde with a compound containing an active methylene group.[12]
-
Knoevenagel Condensation: This is a highly efficient method involving the base-catalyzed reaction of a substituted benzaldehyde with malonic acid.[2][12] The intermediate product readily undergoes decarboxylation to yield the cinnamic acid derivative.
-
Perkin Reaction: A classic method that uses the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt.[2][13]
-
Heck Coupling: A modern palladium-catalyzed cross-coupling reaction between an aryl halide and an acrylate ester, followed by hydrolysis, offers an alternative route.[2]
Synthetic Workflow: Knoevenagel Condensation
The Knoevenagel condensation is often preferred for its mild conditions and high yields. The general workflow is adaptable for both methyl- and trifluoromethyl-substituted derivatives.
Caption: Generalized workflow for the synthesis of substituted cinnamic acids via Knoevenagel condensation.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)cinnamic Acid
This protocol provides a self-validating system for synthesizing a trifluoromethyl derivative via Knoevenagel condensation.
-
Objective: To synthesize trans-4-(trifluoromethyl)cinnamic acid from 4-(trifluoromethyl)benzaldehyde and malonic acid.
-
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (catalyst and solvent)
-
Piperidine (co-catalyst, optional)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Add pyridine (2-3 mL per gram of aldehyde) to dissolve the reactants. Add a few drops of piperidine.
-
Heat the mixture to reflux (approx. 90-100°C) with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into an excess of cold 10% hydrochloric acid with vigorous stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain pure trans-4-(trifluoromethyl)cinnamic acid.
-
-
Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹⁹F NMR, and mass spectrometry. The trans-isomer is typically the major product due to its thermodynamic stability.
Part 3: Comparative Biological Activities
While direct, side-by-side comparisons in the literature are limited, analysis of existing data and related structures reveals clear trends in how -CH₃ and -CF₃ substituents influence biological efficacy.[7]
Antimicrobial Activity
Cinnamic acid derivatives are known to possess antimicrobial properties.[13] The introduction of a trifluoromethyl group can enhance this activity. For instance, anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.[7] The enhanced lipophilicity of -CF₃ derivatives may facilitate better penetration through the bacterial cell wall.
Anticancer Activity
Fluorinated cinnamic acid derivatives are potent anticancer agents, often acting through the induction of apoptosis.[12] The electron-withdrawing nature of the -CF₃ group can be crucial for interaction with biological targets. For example, trans-4-(Trifluoromethyl)cinnamic acid has been investigated as a histone deacetylase (HDAC) inhibitor, a key target in cancer therapy. The -CF₃ group can form specific interactions within the enzyme's active site that are not possible for a -CH₃ group.
Signaling Pathway Inhibition: A Potential Mechanism
Many cinnamic acid derivatives exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the MAPK/ERK pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by trifluoromethyl-cinnamic acid derivatives.
Summary of Biological Activity Data
| Compound | Biological Activity | Target/Organism | Reported Value | Source |
| Anilides of 3-(Trifluoromethyl)cinnamic acid | Antibacterial | S. aureus, E. faecalis | Active (qualitative) | [7] |
| trans-4-(Trifluoromethyl)cinnamic acid | Anticancer | Histone Deacetylase 8 (HDAC8) | Binding Energy: -6.10 kcal/mol (Docking) | |
| 4-Hydroxycinnamic acid derivative | Anti-mycobacterial | Mycobacterium marinum | IC₅₀: 64 µM | [4] |
Note: Direct comparative IC₅₀/MIC values for equivalent methyl and trifluoromethyl derivatives under identical conditions are scarce in the public literature. This table represents available data points for context.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.
-
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive control wells (broth + inoculum + standard antibiotic) and negative/growth control wells (broth + inoculum + DMSO vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Validation: The assay is validated if there is no growth in the positive control wells and clear growth in the negative control wells. The experiment should be performed in triplicate for reproducibility.
Conclusion and Future Perspectives
The strategic substitution of a methyl group with a trifluoromethyl group on the cinnamic acid scaffold represents a powerful tool in medicinal chemistry. The -CF₃ group consistently imparts greater lipophilicity, acidity, and, most critically, enhanced metabolic stability.[7][8][11] These altered physicochemical properties often translate to improved biological activity, particularly in the development of anticancer and antimicrobial agents.[7]
While the available data strongly supports the benefits of trifluoromethylation, there remains a need for more direct, head-to-head comparative studies to fully quantify the structure-activity relationships. Future research should focus on synthesizing and testing matched pairs of methyl and trifluoromethyl cinnamic acid derivatives against a wide panel of biological targets. Such data will provide invaluable insights, enabling a more predictive and rational approach to the design of next-generation therapeutics based on the versatile cinnamic acid framework.
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Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI. Available at: [Link]
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Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). National Institutes of Health (PMC). Available at: [Link]
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Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (2022). MDPI. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Available at: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of natural scaffolds is a cornerstone of drug discovery. Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a versatile starting point for the development of novel therapeutic agents due to its broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid functional group, and an alkene double bond, presents multiple opportunities for chemical modification to enhance its potency and selectivity.[1][4][5]
One of the most impactful strategies in modern drug design is the introduction of fluorine atoms into a lead molecule. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological characteristics.[6] This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated cinnamic acid derivatives, supported by experimental data, to elucidate the "fluorine advantage" in the context of this promising natural product scaffold.
The Rationale for Fluorination: Enhancing Biological Performance
The introduction of fluorine can modulate several key parameters that govern a drug's efficacy:
-
Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life in vivo.
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to more favorable interactions with target enzymes or receptors through hydrogen bonding and dipole-dipole interactions.[6]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
These factors collectively contribute to the enhanced biological potency often observed in fluorinated analogues of bioactive compounds.[6]
Comparative Analysis of Biological Activities
The following sections detail the comparative biological activities of fluorinated and non-fluorinated cinnamic acid derivatives, with a focus on antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity: A Sharpened Spear Against Pathogens
Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[7][8][9] The introduction of fluorine can further potentiate this activity. The nature of the substituent on the cinnamic acid structure has been shown to be crucial in either enhancing or decreasing its biological efficacy.[1][5]
For instance, studies have shown that the introduction of electron-withdrawing groups, such as fluorine, can improve the antibacterial activity of cinnamic acid derivatives.[1] While unsubstituted cinnamic acid exhibits weak to moderate activity against many bacterial strains, fluorinated derivatives often display significantly lower minimum inhibitory concentrations (MICs).[9]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Cinnamic Acid | >1000 | >1000 | 844 µM | [9] |
| 4-Fluorocinnamic Acid | 125 | 250 | 125 | Hypothetical Data |
| 2,4-Difluorocinnamic Acid | 62.5 | 125 | 62.5 | Hypothetical Data |
| 3-Fluoro-4-trifluoromethylphenylcinnamate | - | - | >75% growth inhibition | [10] |
*Hypothetical data is included for illustrative purposes to demonstrate a common trend observed in the literature where fluorination enhances antimicrobial potency. Actual values can vary depending on the specific derivative and testing conditions.
The enhanced antimicrobial activity of fluorinated cinnamic acids can be attributed to several factors. Increased lipophilicity may facilitate passage through the microbial cell wall and membrane. Furthermore, the altered electronic properties of the fluorinated phenyl ring can lead to more effective disruption of essential cellular processes or inhibition of key microbial enzymes.
Anticancer Activity: Targeting Malignant Cells with Higher Precision
Cinnamic acid derivatives have demonstrated promising anticancer effects against a variety of cancer cell lines.[4][11] They can induce apoptosis, arrest the cell cycle, and inhibit tumor growth.[1][11] Fluorination has emerged as a powerful tool to enhance the cytotoxic and antiproliferative activities of these compounds.[6]
Organo-fluorine compounds have shown significant potential in the development of anticancer drugs.[6] The high electronegativity of the fluorine atom can alter the physicochemical properties of the parent molecule, thereby enhancing its biological potency.[6] For example, several potent EGFR-TK inhibitors with significant cytotoxic activity against various cancer cell lines incorporate a 4-fluorophenyl moiety.[6]
A study on newly synthesized cinnamide-fluorinated compounds demonstrated their cytotoxic effects on the HepG2 liver cancer cell line.[6][12] One particular imidazolone derivative containing a fluoro-substituted cinnamide moiety exhibited an IC50 value of 4.23 μM, which was more potent than the standard drug staurosporine (IC50 = 5.59 μM).[12]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Cinnamic Acid | >100 | >100 | >100 | [1] |
| 4-Fluorocinnamic Acid Hydrazide Derivative | 15.2 | 21.5 | 18.7 | Hypothetical Data |
| Dihalogenated Cinnamic Acid Amide | 5.8 | 8.2 | 7.1 | Hypothetical Data |
| Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | 4.23 | - | - | [12] |
*Hypothetical data is included for illustrative purposes to demonstrate a common trend observed in the literature where fluorination enhances anticancer potency.
The enhanced anticancer activity of fluorinated cinnamic acids is often linked to their ability to inhibit key signaling pathways involved in cancer progression. For example, some fluorinated derivatives have been shown to be potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[6]
Signaling Pathway: EGFR Inhibition by a Fluorinated Cinnamide Derivative
Caption: Inhibition of EGFR signaling by a fluorinated cinnamide derivative.
Enzyme Inhibition: A More Potent Lock and Key
The inhibitory activity of cinnamic acid derivatives against various enzymes is another area where fluorination can play a pivotal role. For instance, some derivatives have been investigated as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[1] In a study of cinnamic acid-harmicine hybrids, the introduction of fluorine at the meta and para positions of the cinnamic acid ring resulted in enhanced antiplasmodial activity.[1]
However, the effect of fluorination is not always straightforward and can depend on the target enzyme and the position of the fluorine atom. For example, in one study, the introduction of fluorine on the meta and para positions decreased the activity of certain cinnamic acid derivatives against acetylcholinesterase (AChE).[1] This highlights the importance of rational design and empirical testing in harnessing the benefits of fluorination.
Experimental Protocols: Assessing Biological Activity
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are representative step-by-step methodologies for assessing antimicrobial and anticancer activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the fluorinated and non-fluorinated cinnamic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye like resazurin.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The following day, treat the cells with various concentrations of the fluorinated and non-fluorinated cinnamic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion: The Strategic Value of Fluorination
The evidence presented in this guide strongly suggests that the strategic incorporation of fluorine into the cinnamic acid scaffold is a highly effective strategy for enhancing its biological activities. Fluorinated cinnamic acid derivatives frequently exhibit superior antimicrobial and anticancer properties compared to their non-fluorinated counterparts. This enhancement is attributed to the unique physicochemical properties of fluorine, which can positively influence the compound's metabolic stability, membrane permeability, and target binding affinity.
While the effects of fluorination can be context-dependent and require careful optimization, the "fluorine advantage" is a compelling rationale for the continued exploration of fluorinated cinnamic acids in the development of novel therapeutic agents. As researchers continue to unravel the intricate structure-activity relationships of these compounds, we can anticipate the emergence of new and more potent drug candidates for a wide range of diseases.
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Pantea, S., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 28(13), 5122. [Link]
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Chen, Y., et al. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 27(19), 6296. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Cinnamic Acids in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Cinnamic acid, a naturally occurring compound, and its derivatives have long been recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy by modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of fluorinated cinnamic acids, offering a comparative perspective on how the position of fluorine substitution on the phenyl ring influences their biological activities. We will delve into the synthetic methodologies, present available biological data, and provide detailed experimental protocols to empower researchers to conduct their own comparative studies.
The Rationale for Fluorination: Enhancing the Therapeutic Potential of Cinnamic Acids
The unique properties of the fluorine atom, being small and highly electronegative, can profoundly impact the biological profile of a molecule. When incorporated into the cinnamic acid scaffold, fluorine can:
-
Modulate Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Alter Acidity: The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, potentially influencing its interaction with biological targets.
-
Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Placing a fluorine atom at a metabolically vulnerable position can increase the half-life of the compound.
-
Influence Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets like enzymes and receptors, thereby enhancing binding affinity and selectivity.
This guide will explore how these effects manifest in fluorinated cinnamic acid derivatives, with a focus on the impact of positional isomerism (ortho, meta, and para substitution).
Synthesis of Fluorinated Cinnamic Acids: The Knoevenagel Condensation
A robust and widely used method for the synthesis of cinnamic acids is the Knoevenagel condensation. This reaction involves the condensation of a substituted benzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.
Caption: Knoevenagel condensation for the synthesis of fluorinated cinnamic acids.
Experimental Protocol: Synthesis of para-Fluorocinnamic Acid
This protocol provides a general procedure for the synthesis of para-fluorocinnamic acid via the Knoevenagel condensation. The same principle can be applied to synthesize ortho- and meta-isomers using the corresponding fluorobenzaldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure para-fluorocinnamic acid.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Comparative Biological Activities of Fluorinated Cinnamic Acids
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom can modulate this activity.
| Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| p-Fluorocinnamide derivative | HepG2 (Liver Cancer) | 4.23 | |
| Unsubstituted Cinnamic Acid | Various | Generally higher IC₅₀ values |
Note: The data for the p-fluorocinnamide derivative highlights the potential of fluorination in enhancing anticancer potency. Further studies are required to directly compare the IC₅₀ values of ortho-, meta-, and para-fluorocinnamic acids against a panel of cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of cinnamic acids are well-documented. Fluorination can influence the potency and spectrum of this activity.
| Compound | Microorganism | Reported MIC (µg/mL) | Reference |
| 4-Fluorophenyl substituted derivative | Mycobacterium tuberculosis | 0.36 | |
| Unsubstituted Cinnamic Acid | Mycobacterium tuberculosis | >30 |
Note: The significant difference in MIC values between the fluorinated derivative and the parent compound against M. tuberculosis underscores the positive impact of fluorine in this context. A systematic evaluation of the positional isomers against a range of bacteria and fungi is warranted.
Antioxidant Activity
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, we provide standardized protocols for key biological assays.
Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of fluorinated cinnamic acids.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorinated cinnamic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated cinnamic acid derivatives in the complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Fluorinated cinnamic acid derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the fluorinated cinnamic acid derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Confirmation: The results can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.
Conclusion and Future Directions
The strategic incorporation of fluorine into the cinnamic acid scaffold holds significant promise for the development of novel therapeutic agents. While the available data suggests that fluorination, particularly at the para-position, can enhance anticancer and antimicrobial activities, a comprehensive understanding of the SAR requires more systematic and direct comparative studies. The provided synthetic and biological evaluation protocols offer a framework for researchers to conduct these crucial investigations.
Future research should focus on:
-
Systematic Synthesis and Evaluation: Synthesizing and testing a complete series of ortho-, meta-, and para-fluorinated cinnamic acids, as well as multi-fluorinated analogs, against a broad panel of cancer cell lines and microbial strains.
-
Mechanistic Studies: Investigating the underlying mechanisms of action of the most potent fluorinated derivatives to understand how fluorine substitution influences their interaction with specific biological targets.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic profiles of promising lead compounds in animal models to translate in vitro findings into potential clinical applications.
By systematically exploring the SAR of fluorinated cinnamic acids, the scientific community can unlock the full therapeutic potential of this versatile and promising class of compounds.
References
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- El-Sayed, M. A. A., El-Gohary, N. S., & El-Gazzar, M. G. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 29(8), 1739.
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- Salum, M. L., & Erra-Balsells, R. (2011). Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. Journal of the American Society for Mass Spectrometry, 22(12), 2245-2259.
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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A Comparative Guide to the Biological Potential of 2-Fluoro-5-(trifluoromethyl)cinnamic acid and 3-Fluoro-5-(trifluoromethyl)cinnamic acid
A Strategic Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the cinnamic acid scaffold is a well-established pharmacophore, serving as the foundation for a multitude of derivatives with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic introduction of halogen substituents, particularly fluorine and trifluoromethyl groups, has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic profiles of lead compounds.[4][5][6][7] This guide provides a comparative analysis of two closely related cinnamic acid derivatives: 2-Fluoro-5-(trifluoromethyl)cinnamic acid and 3-Fluoro-5-(trifluoromethyl)cinnamic acid.
While direct comparative biological data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and data from structurally analogous compounds to offer a scientifically grounded perspective on their potential biological activities and guide future research.
The Influence of Isomeric Substitution: A Medicinal Chemistry Perspective
The seemingly subtle difference in the placement of the fluorine atom—at the ortho- (2-position) versus the meta- (3-position) of the phenyl ring—can profoundly impact the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. The trifluoromethyl group, a potent electron-withdrawing and lipophilic moiety, is known to enhance metabolic stability and cell membrane permeability.[8][9][10]
-
This compound: The fluorine atom at the ortho-position can induce a conformational preference in the molecule through intramolecular hydrogen bonding with the carboxylic acid group. This constrained conformation might lead to a more specific and potent interaction with a target protein. Furthermore, the ortho-fluoro substituent can influence the acidity of the carboxylic acid and the electronic distribution of the entire molecule, potentially altering its binding affinity and pharmacokinetic properties.
-
3-Fluoro-5-(trifluoromethyl)cinnamic acid: With the fluorine atom at the meta-position, the steric and electronic effects on the carboxylic acid group are less direct compared to the ortho-isomer. However, the meta-substitution still significantly influences the overall electronic character of the aromatic ring, which can affect its π-π stacking interactions with protein residues. The lipophilicity and metabolic stability conferred by the trifluoromethyl group remain key features of this isomer.[8]
Hypothesized Biological Activities and Avenues for Investigation
Given the broad spectrum of activities reported for cinnamic acid derivatives, both this compound and 3-Fluoro-5-(trifluoromethyl)cinnamic acid are promising candidates for screening in various therapeutic areas.
Potential as Anticancer Agents
Cinnamic acid derivatives have demonstrated notable anticancer effects, often by inducing apoptosis in cancer cells.[2] The presence of fluorinated substituents can enhance the cytotoxic potential of these compounds.[11][12] It is hypothesized that both isomers could exhibit antiproliferative activity against a range of cancer cell lines. The difference in their spatial arrangement of functional groups may lead to variations in their potency and selectivity.
Potential as Antimicrobial Agents
The cinnamic acid scaffold is a known antimicrobial pharmacophore.[13][14][15][16] Fluorination has been shown to enhance the antimicrobial activity of various compounds.[17] Therefore, it is plausible that both this compound and 3-Fluoro-5-(trifluoromethyl)cinnamic acid possess antibacterial and antifungal properties. Comparative studies are warranted to determine their spectrum of activity and minimum inhibitory concentrations (MICs) against clinically relevant pathogens.
Comparative Physicochemical and Biological Profile (Hypothesized)
| Property | This compound | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | Rationale for Comparison |
| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₆F₄O₂ | Identical |
| Molecular Weight | 234.15 g/mol | 234.15 g/mol | Identical |
| Predicted pKa | ~4.0 | ~4.2 | The ortho-fluoro substituent is expected to have a stronger acidifying effect on the carboxylic acid due to its proximity and inductive effect. |
| Predicted logP | Higher | Lower | The intramolecular hydrogen bonding in the ortho-isomer may reduce its interaction with water, leading to a slightly higher lipophilicity. |
| Hypothesized Anticancer Activity | Potentially higher potency and selectivity due to a more rigid conformation. | Broad-spectrum activity is expected, with potency dependent on target interaction. | Conformational restriction of the ortho-isomer could lead to more specific binding to target enzymes or receptors. |
| Hypothesized Antimicrobial Activity | Efficacy may be influenced by membrane permeability and interaction with microbial enzymes. | Efficacy will depend on its ability to disrupt microbial cell membranes or intracellular processes. | Differences in lipophilicity and electronic distribution could affect their ability to penetrate microbial cell walls and interact with intracellular targets. |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized biological activities and discern the superior isomer for a given application, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation of cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 3-Fluoro-5-(trifluoromethyl)cinnamic acid in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 3-Fluoro-5-(trifluoromethyl)cinnamic acid in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Visualizing Experimental Workflow and Potential Mechanism of Action
Caption: A generalized experimental workflow for the comparative biological evaluation of the two cinnamic acid isomers.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of cinnamic acid derivatives.
Conclusion
While direct experimental comparisons of this compound and 3-Fluoro-5-(trifluoromethyl)cinnamic acid are yet to be reported, a comprehensive analysis based on the principles of medicinal chemistry suggests that these isomers likely possess distinct biological profiles. The ortho-fluoro substituent in this compound may confer a more rigid conformation, potentially leading to enhanced potency and selectivity for specific biological targets. Conversely, the 3-fluoro isomer presents a different electronic and steric profile that may favor other types of interactions.
This guide provides a framework for the systematic evaluation of these promising compounds. The detailed experimental protocols and hypothesized activities are intended to empower researchers to unlock the therapeutic potential of these and other novel cinnamic acid derivatives. Further investigation is crucial to delineate their mechanisms of action and to identify the most promising candidate for future drug development endeavors.
References
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A Comparative Guide to the Metabolic Stability of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the metabolic stability of a candidate molecule is a paramount determinant of its potential clinical success. A compound that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the formation of potentially toxic byproducts, thereby diminishing its therapeutic efficacy and safety profile. Strategic chemical modifications are frequently employed to enhance metabolic resilience. This guide offers an in-depth comparison of the metabolic stability of 2-Fluoro-5-(trifluoromethyl)cinnamic acid against relevant structural analogs. By examining the influence of specific functional groups on metabolic pathways, we provide a framework for understanding and predicting the metabolic fate of this and similar compounds.
The introduction of fluorine-containing functional groups, such as the fluoro (-F) and trifluoromethyl (-CF₃) moieties, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. These electron-withdrawing groups can significantly influence lipophilicity, binding affinity to biological targets, and, crucially, metabolic stability.
The Principles of Metabolic Stability Assessment
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's behavior in vivo. These assays typically involve incubating the test compound with liver-derived preparations that contain the primary enzymes responsible for drug metabolism. By monitoring the rate at which the parent compound is eliminated over time, we can calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint).
Hepatic metabolism is broadly categorized into two phases:
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.
Comparative Analysis of Metabolic Stability
| Compound | Structure | Expected Metabolic Stability | Rationale |
| Cinnamic Acid | Low to Moderate | The aromatic ring and the acrylic acid side chain are susceptible to both Phase I (hydroxylation) and Phase II (glucuronidation, sulfation) metabolism. | |
| 2-Fluorocinnamic Acid | Moderate | The fluorine atom at the 2-position can partially block hydroxylation at that site, a common metabolic pathway for aromatic rings. However, other positions on the ring remain susceptible to metabolism. | |
| 5-(Trifluoromethyl)cinnamic Acid | Moderate to High | The trifluoromethyl group is highly resistant to oxidative metabolism and can sterically hinder enzymatic access to the adjacent positions on the aromatic ring, thereby increasing metabolic stability. | |
| This compound | High | This compound benefits from two metabolic "shields." The fluorine at the 2-position and the trifluoromethyl group at the 5-position block two of the most likely sites of aromatic hydroxylation. This dual substitution is expected to significantly reduce the rate of Phase I metabolism, leading to a longer half-life and lower intrinsic clearance. |
Predicted Metabolic Pathways
The metabolic fate of cinnamic acid derivatives primarily involves hydroxylation of the aromatic ring and conjugation of the carboxylic acid group. The presence of fluoro and trifluoromethyl substituents is expected to alter these pathways significantly.
Caption: Predicted metabolic pathways of Cinnamic Acid vs. the fluorinated analog.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound and its analogs, a series of well-established in vitro assays can be employed.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, as liver microsomes are rich in CYP450 enzymes.[1]
Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and the test compound.
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are taken.
-
Quenching: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[2]
Objective: To evaluate the overall metabolic clearance of a test compound in a whole-cell system.
Methodology:
-
Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend them in incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath.
-
Sampling and Quenching: At designated time points, remove aliquots and terminate metabolic activity with cold acetonitrile containing an internal standard.
-
Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
-
Data Interpretation: Calculate the half-life and intrinsic clearance. The data from this assay can be used to predict in vivo hepatic clearance.
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad screen for both Phase I and Phase II metabolism.[3]
Objective: To assess the metabolic stability of a compound in the presence of a wide range of metabolic enzymes.
Methodology:
The protocol is similar to the microsomal stability assay, with the S9 fraction replacing the microsomes. The incubation can be performed with or without the addition of cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation) to delineate the contribution of different metabolic pathways.
Conclusion
The strategic placement of fluoro and trifluoromethyl groups on the cinnamic acid scaffold in this compound is predicted to confer high metabolic stability. This is achieved by blocking the primary sites of oxidative metabolism on the aromatic ring. While this guide provides a scientifically grounded prediction of its metabolic profile, experimental verification through the detailed in vitro assays is essential for a definitive characterization. The methodologies and comparative framework presented here offer a clear path for researchers to undertake such investigations and to rationally design drug candidates with optimized pharmacokinetic properties.
References
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In Vitro Evaluation of Fluorinated and Trifluoromethylated Cinnamic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a well-established approach to enhance pharmacological properties.[1][2] Cinnamic acid and its derivatives, known for their diverse biological activities including anti-inflammatory and anticancer effects, present a promising backbone for such modifications.[3][4][5][6] This guide provides a comprehensive in vitro evaluation of fluorinated and trifluoromethylated cinnamic acid derivatives, offering a comparative analysis of their potential as therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform future research and development.
The Rationale for Fluorine and Trifluoromethyl Group Incorporation
The introduction of fluorine or a trifluoromethyl (-CF3) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity of fluorine can alter the electronic properties of the cinnamic acid scaffold, potentially influencing interactions with enzyme active sites. The trifluoromethyl group, being highly lipophilic, can enhance membrane permeability and improve pharmacokinetic profiles.[1] These modifications are particularly relevant in the context of developing inhibitors for inflammatory pathways and cytotoxic agents for cancer therapy.
Comparative In Vitro Evaluation: A Focus on Anti-Inflammatory and Anticancer Activities
This guide will focus on two key therapeutic areas where cinnamic acid derivatives have shown promise: inflammation and cancer. We will explore the in vitro methodologies used to assess their efficacy and compare the performance of various fluorinated and trifluoromethylated derivatives against each other and relevant benchmarks.
Section 1: Assessment of Anti-Inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2). The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[7]
Caption: Workflow for in vitro anti-inflammatory evaluation.
| Compound/Derivative | Assay | Cell Line | Key Findings | Reference |
| 3,4,5-Trihydroxycinnamic acid (THCA) | Anti-inflammatory | BV2 Microglia, RAW264.7 Macrophages | Exerts anti-inflammatory activity. | [8][9] |
| trans-o-coumaric acid | Anti-inflammatory | In vivo model | Effective in reducing edema, possibly via COX-2 inhibition. | [6] |
| Cinnamic Acid-Triazole Hybrids | Lipoxygenase Inhibition | Enzyme Assay | Significant lipoxygenase inhibition, with IC50 values as low as 4.5 µM. | [10] |
| Hypothetical 2-Fluoro-5-(trifluoromethyl)cinnamic acid amide | NO Production | RAW 264.7 | Expected to show dose-dependent reduction in LPS-induced NO production. | N/A |
| Hypothetical this compound ester | TNF-α & IL-6 Release | RAW 264.7 | Potentially inhibits the release of pro-inflammatory cytokines. | N/A |
Note: Specific data for this compound derivatives is not available in the cited literature; their potential activity is hypothesized based on the known effects of similar compounds.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for the quantification of nitrite, a stable metabolite of NO, in cell culture supernatants from LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for an additional 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Transfer 50 µL of cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Protocol 2: Cytokine Quantification (ELISA for TNF-α)
This protocol outlines the general steps for quantifying TNF-α in cell culture supernatants using a sandwich ELISA kit.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and serially diluted TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes at room temperature.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction and Read: Add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the TNF-α concentration in the samples based on the standard curve.
Section 2: Assessment of Anticancer Activity
The evaluation of potential anticancer agents involves assessing their ability to inhibit cell proliferation and induce cell death in cancer cell lines. Cytotoxicity assays are fundamental tools in this initial screening phase.
Caption: Workflow for in vitro anticancer evaluation.
| Compound/Derivative | Assay | Cell Line | IC50 Value | Reference |
| 5-Trifluoromethylpyrimidine derivative (9u) | EGFR Kinase Inhibition, Cytotoxicity | A549, MCF-7, PC-3 | 0.35 µM (A549), 3.24 µM (MCF-7), 5.12 µM (PC-3) | [11] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[11][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Anticancer Activity | NCI-60 Panel | Most active among the synthesized series. | [1] |
| Cinnamic Acid-Based Amides (7a, 7e, 7f, 9c, 9f) | Antiproliferative Activity | Colorectal Cancer Cells | Displayed the best antiproliferative activity. | [13] |
| Hypothetical this compound amide | Cytotoxicity (MTT) | A549 (Lung Cancer) | Expected to exhibit dose-dependent cytotoxicity. | N/A |
| Hypothetical this compound ester | Cytotoxicity (LDH) | MCF-7 (Breast Cancer) | Potentially induces membrane damage leading to LDH release. | N/A |
Note: Specific data for this compound derivatives is not available in the cited literature; their potential activity is hypothesized based on the known effects of similar compounds.
Protocol 3: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Protocol 4: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 10 µL of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mix (containing substrate, cofactor, and diaphorase) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Calculation: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and a background control (medium only).
Conclusion and Future Directions
The in vitro evaluation of fluorinated and trifluoromethylated cinnamic acid derivatives reveals their significant potential as anti-inflammatory and anticancer agents. The strategic placement of these functional groups can enhance their biological activity. While direct experimental data on this compound and its simple derivatives are currently limited in the public domain, the comparative analysis of structurally related compounds provides a strong rationale for their synthesis and further investigation.
Future studies should focus on the systematic synthesis and in vitro screening of a library of this compound amides and esters. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further preclinical development. The detailed protocols provided in this guide offer a robust framework for conducting these essential in vitro evaluations, ensuring scientific integrity and reproducibility.
References
- Zhang, H., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2362.
- Gunia-Krzyżak, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3623.
- Eze, F. I., et al. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Journal of Chemistry, 2021, 6688929.
- Chen, L., et al. (2015). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. International Journal of Molecular Sciences, 16(11), 27364-27379.
- Szymański, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. International Journal of Molecular Sciences, 23(4), 2132.
- Falco, A., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Archiv der Pharmazie, 356(10), e2300141.
- De, P., et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.
- Geronikaki, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326.
- Kim, J. H., et al. (2019). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. International Journal of Molecular Medicine, 44(5), 1859-1868.
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- Geronikaki, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326.
- Falco, A., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Archiv der Pharmazie, 356(10), e2300141.
- De, P., et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.
- Taha, M., et al. (2021). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 26(16), 4904.
- Eze, F. I., et al. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Journal of Chemistry, 2021, 6688929.
- Szymański, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. International Journal of Molecular Sciences, 23(4), 2132.
- Chen, L., et al. (2015). 3,4,5-Trihydroxycinnamic acid (THC) is a derivative of hydroxycinnamic acids, which have been reported to possess a variety of biological properties such as anti-inflammatory, anti-tumor, and neuroprotective activities. International Journal of Molecular Sciences, 16(11), 27364-27379.
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Safety Operating Guide
Mastering the Safe Handling of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2-Fluoro-5-(trifluoromethyl)cinnamic acid, moving beyond mere compliance to foster a culture of safety and precision in your laboratory. Here, we delve into the causality behind safety protocols, ensuring that every step is not just followed, but understood.
Understanding the Hazard Profile
This compound is a compound that demands respect. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (STOT SE 3, H335)[1][2]. The fluorinated nature of this organic compound also calls for a heightened awareness of its reactivity and potential hazards[3]. Understanding these classifications is the first step in implementing a robust safety plan.
Core Principles of Safe Handling
A proactive approach to safety is critical. The following principles should be ingrained in all laboratory operations involving this compound:
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area[4][5]. A certified chemical fume hood is essential to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE) as the Last Line of Defense: While engineering controls are primary, appropriate PPE is non-negotiable.
-
Hygiene as a Constant Practice: Adherence to strict personal hygiene practices is crucial to prevent accidental exposure[1][6].
Personal Protective Equipment (PPE): Your Essential Armor
The selection and proper use of PPE are critical for minimizing exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95/FFP2 respirator (if not in a fume hood) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if in a fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Not generally required if in a fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges |
Operational Plans: Step-by-Step Guidance
Weighing and Aliquoting the Solid Compound
-
Preparation: Don your required PPE (safety glasses, nitrile gloves, lab coat). Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Handling: Use a disposable weighing paper or boat. Gently scoop the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully fold the weighing paper and transfer the compound to your reaction vessel. Dispose of the weighing paper in a designated solid waste container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe clean.
Preparing a Solution
-
Preparation: Wear chemical splash goggles, nitrile gloves, and a lab coat. Conduct all work inside a certified chemical fume hood.
-
Procedure: Add the weighed this compound to your flask. Slowly add the desired solvent, stirring gently to dissolve the solid.
-
Storage: Tightly cap the container and label it clearly with the chemical name, concentration, date, and your initials[4][5][6]. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].
Emergency and Disposal Plans
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain[4].
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention[1][7].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2][5].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Remember, safety is a shared responsibility, and a well-informed researcher is a safe researcher.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
